Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-(3-methylcyclohexyl) ester
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Overview
Description
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-(3-methylcyclohexyl) ester is a complex organic compound with a unique structure that combines a pyridine ring, a carbonimidothioic acid group, and a substituted ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-(3-methylcyclohexyl) ester typically involves multiple steps. One common method includes the reaction of 3-pyridinylcarbonimidothioic acid with a substituted benzyl halide in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-(3-methylcyclohexyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidothioic acid group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-(3-methylcyclohexyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-(3-methylcyclohexyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-ethyl ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-pentyl ester
Uniqueness
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl O-(3-methylcyclohexyl) ester is unique due to its specific ester substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
42723-79-5 |
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Molecular Formula |
C24H32N2OS |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylcyclohexyl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C24H32N2OS/c1-17-7-5-8-19(15-17)22-21(9-6-14-25-22)26-23(27)28-16-18-10-12-20(13-11-18)24(2,3)4/h6,9-14,17,19H,5,7-8,15-16H2,1-4H3,(H,26,27) |
InChI Key |
WPZJWKBEMUKKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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